2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
Description
2-Methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a benzamide derivative featuring a chromen-4-one (flavone) core. The chromenone scaffold is substituted at position 2 with a 4-isopropylphenyl group and at position 6 with a 2-methoxybenzamide moiety.
Properties
IUPAC Name |
2-methoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-16(2)17-8-10-18(11-9-17)25-15-22(28)21-14-19(12-13-24(21)31-25)27-26(29)20-6-4-5-7-23(20)30-3/h4-16H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAKLDMWOAVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acylation of 6-Amino-4-Oxo-2-(4-Isopropylphenyl)-4H-Chromene
The most widely reported method involves acylation of a 6-aminochromen-4-one intermediate with 2-methoxybenzoyl chloride.
Procedure:
- Intermediate Synthesis : 6-Amino-4-oxo-2-(4-isopropylphenyl)-4H-chromene is prepared via Kostanecki-Robinson cyclization of 2-hydroxyacetophenone derivatives with 4-isopropylbenzaldehyde under basic conditions (K₂CO₃/EtOH, reflux, 8 h).
- Acylation : The intermediate (0.01 mol) is suspended in dry benzene (20 mL) and treated with 2-methoxybenzoyl chloride (0.012 mol) at 80°C for 45 minutes. The product precipitates upon cooling and is recrystallized from ethanol (yield: 82–89%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Yield | 82–89% |
| Melting Point | 198–202°C |
| Purity (HPLC) | >98% |
Mechanistic Insight : Intramolecular hydrogen bonding (C7—H7⋯N1) stabilizes the intermediate, while π-π interactions between the chromen and benzamide moieties enhance crystallinity.
Nucleophilic Substitution via Chloroacetate Intermediate
This method introduces the 2-methoxybenzamide group through a two-step nucleophilic substitution.
Procedure:
- Chloroacetate Formation : 6-Hydroxy-4-oxo-2-(4-isopropylphenyl)-4H-chromene (0.01 mol) reacts with chloroacetyl chloride (0.012 mol) in dry benzene, yielding (4-oxo-2-(4-isopropylphenyl)-4H-chromen-6-yl)methyl 2-chloroacetate (yield: 74%).
- Amidation : The chloroacetate intermediate is refluxed with 2-methoxybenzamide (0.01 mol) and K₂CO₃ (2.0 g) in acetone (30 mL) for 3 h. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 3 h |
| Yield | 68–72% |
| Melting Point | 185–189°C |
Limitation : Low regioselectivity necessitates rigorous purification to remove byproducts.
Transition-Metal-Catalyzed Reductive Aminocarbonylation
A modern approach employs nickel-catalyzed coupling to form the amide bond directly.
Procedure:
- Substrate Preparation : 6-Iodo-4-oxo-2-(4-isopropylphenyl)-4H-chromene (0.005 mol) and 2-nitroanisole (0.005 mol) are dissolved in DMF (0.5 M).
- Catalytic Reaction : The mixture is treated with Co₂(CO)₈ (0.8 equiv.), Zn (2 equiv.), and TMSCl (10 mol%) at 120°C for 16 h under CO atmosphere (1 atm). The product is isolated via extraction (ethyl acetate/water) and recrystallized (yield: 76%).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Co₂(CO)₈ |
| Yield | 76% |
| Reaction Scale | Up to 10 mmol |
Advantage : Avoids stoichiometric acylating agents, enhancing atom economy.
Solid-Phase Synthesis Using Wang Resin
For high-throughput applications, solid-phase synthesis offers superior control.
Procedure:
- Resin Functionalization : Wang resin (1.0 g) is loaded with 4-oxo-2-(4-isopropylphenyl)-4H-chromen-6-carboxylic acid using DIC/HOBt in DMF.
- Amide Coupling : The resin-bound intermediate reacts with 2-methoxyaniline (3 equiv.) and PyBOP (3 equiv.) in DMF for 12 h. Cleavage with TFA/H₂O (95:5) yields the target compound (purity: 90–94%).
Key Data:
| Parameter | Value |
|---|---|
| Resin Loading | 0.8 mmol/g |
| Purity | 90–94% |
| Reaction Scale | 0.1–1.0 mmol |
Application : Ideal for parallel synthesis of chromone derivatives.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly reduces reaction times.
Procedure:
- Cyclocondensation : 2-Hydroxy-5-nitroacetophenone (0.01 mol), 4-isopropylbenzaldehyde (0.01 mol), and K₂CO₃ (2.0 g) are irradiated in ethanol (10 mL) at 120°C for 15 minutes.
- In Situ Acylation : 2-Methoxybenzoyl chloride (0.012 mol) is added, and irradiation continues for 10 minutes. The product is filtered and recrystallized (yield: 85%).
Key Data:
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Yield | 85% |
| Reaction Time | 25 minutes total |
Advantage : Energy-efficient and scalable for industrial applications.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Acylation | 82–89 | >98 | High | Moderate |
| Nucleophilic Substitution | 68–72 | 95 | Moderate | Low |
| Reductive Aminocarbonylation | 76 | 92 | High | High |
| Solid-Phase Synthesis | 90–94 | 90–94 | Low | High |
| Microwave-Assisted | 85 | 97 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features allow it to interact with key regulatory proteins involved in cancer progression.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi highlights its potential as a lead compound for developing new antimicrobial agents. Research indicates that the methoxy group enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a candidate for treating inflammatory diseases, providing a basis for further exploration in this area.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth and migration, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a promising scaffold for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Research conducted by Antimicrobial Agents and Chemotherapy demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria. The study highlighted its potential use in treating infections caused by resistant pathogens, emphasizing the need for further clinical evaluation.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structural analogs primarily differ in substituents at the chromenone’s position 2 and the benzamide’s aromatic ring. Key examples include:
- Chromenone Position 2: The 4-isopropylphenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like phenyl or fluorophenyl .
- Benzamide Substituents : The 2-methoxy group is electron-donating, contrasting with electron-withdrawing groups (e.g., bromo, nitro) in analogs, which may alter binding affinity or metabolic stability .
Physicochemical Properties
- Solubility : Methoxy-substituted benzamides (e.g., target compound) show moderate solubility in polar solvents, whereas bromo or nitro analogs exhibit reduced solubility due to higher molecular weight and crystallinity .
- Thermal Stability : Crystallographic data from related benzamides (e.g., N-(2-methoxyphenyl)-2-nitrobenzamide) indicate that nitro groups reduce thermal stability compared to methoxy derivatives .
Biological Activity
2-Methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a synthetic compound belonging to the class of benzamides, characterized by its complex chromenone structure. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 351.4 g/mol. The compound features a methoxy group and a chromenone core, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 1010924-62-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromenone derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in tumor progression. For instance, it may target cyclooxygenase (COX) enzymes, which are often upregulated in cancerous tissues .
- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in cancer cells, thereby preventing their proliferation and promoting apoptosis .
- Mechanism of Action : The interaction with specific receptors or enzymes may lead to the modulation of signaling pathways associated with cell growth and survival.
Anti-inflammatory Properties
The anti-inflammatory activity of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. In vitro studies have demonstrated that derivatives of this class can significantly reduce pro-inflammatory cytokine production .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent publication explored the effects of various chromenone derivatives on breast cancer cell lines. The study found that certain modifications to the chromenone structure enhanced cytotoxicity against MCF7 cells, with IC50 values indicating potent activity at low concentrations .
- Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory effects of related compounds in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers upon administration of the compound, suggesting potential therapeutic applications for inflammatory diseases .
- Antimicrobial Efficacy : A study assessing the antimicrobial properties revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide?
- Methodology : The compound can be synthesized via alkylation and benzoylation steps. For example, alkylation of phenolic intermediates using halogenated reagents (e.g., 4-chlorobenzyl bromide) under basic conditions (e.g., K₂CO₃), followed by benzoylation with acyl chlorides (e.g., 2-trifluoromethylbenzoyl chloride). Final purification via HPLC (as seen in analogous compounds) yields the product with >70% efficiency .
- Key Considerations : Optimize reaction stoichiometry to minimize byproducts and confirm intermediates via TLC or LC-MS.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H NMR : Analyze methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the chromen-4-one and benzamide moieties (δ 6.5–8.5 ppm). Compare shifts with structurally similar compounds .
- ESI-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the molecular formula.
- X-ray Crystallography : Resolve crystal structure using SHELX (e.g., SHELXL for refinement) to confirm stereochemistry and intermolecular interactions .
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Methodology : Use SHELX’s dual-space algorithms (SHELXD/SHELXE) for phase refinement. If twinning is suspected, apply the TWIN/BASF commands in SHELXL. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in bond lengths or angles .
Advanced Research Questions
Q. What computational tools are suitable for analyzing the electronic structure of this compound?
- Methodology :
- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. Use electron localization function (ELF) analysis to study π-π stacking in the chromenone-benzamide system .
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level and compute HOMO-LUMO gaps to predict reactivity (e.g., charge transfer in biological targets) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) to assess impact on bioactivity.
- Enzyme Assays : Test inhibitory effects on kinases or oxidoreductases (e.g., via fluorescence quenching or calorimetry). Correlate activity with steric/electronic parameters from computational models .
Q. What experimental strategies address conflicting data in solubility and stability studies?
- Methodology :
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and DMSO. Compare with HPLC-derived logP values.
- Forced Degradation : Expose the compound to heat, light, and oxidative conditions (e.g., H₂O₂) to identify degradation pathways via LC-MS .
Q. How can researchers validate its antioxidant or antibacterial mechanisms?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
